molecular formula C22H22N2O5 B5006227 N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B5006227
M. Wt: 394.4 g/mol
InChI Key: QURVYHBJDSYMNV-UHFFFAOYSA-N
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Description

The compound “N-{2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl}-2-furamide” is an organic compound. It likely contains a furamide group (a furan ring attached to an amide group), which is a common feature in many bioactive compounds. The compound also has methoxy and propoxybenzoyl groups attached, which could influence its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furamide ring, and the attachment of the methoxy and propoxybenzoyl groups. This could potentially be achieved through methods such as nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furamide ring, methoxy group, and propoxybenzoyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its specific structure. The furamide group might make it susceptible to reactions such as hydrolysis. The methoxy and propoxybenzoyl groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of its atoms and the types of bonds between them .

Future Directions

The study of compounds like this one is an active area of research, and there could be many potential future directions. These could include exploring its synthesis and properties, investigating its potential bioactivity, or studying its behavior in various chemical reactions .

Properties

IUPAC Name

N-[2-methoxy-4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-11-28-17-7-4-6-15(13-17)21(25)23-16-9-10-18(20(14-16)27-2)24-22(26)19-8-5-12-29-19/h4-10,12-14H,3,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURVYHBJDSYMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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